Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 is a synthetic compound that belongs to the category of polyethylene glycol (PEG) derivatives. It is characterized by its unique structure, which includes a malonic acid derivative, polyethylene glycol segments, and a glutamic acid moiety modified with a TFP (trifluoroacetyl) ester. This compound is primarily used in bioconjugation applications, drug delivery systems, and as a linker in various biochemical assays.
The synthesis of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 typically involves the reaction of polyethylene glycol with malonic acid derivatives and glutamic acid in the presence of coupling agents. The specific synthesis methods can vary based on the desired properties and applications of the final product.
This compound can be classified under:
The synthesis of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 generally involves several key steps:
The choice of solvents, reaction temperatures, and times are critical for optimizing yield and purity. Typically, reactions are conducted under controlled conditions to minimize side reactions.
The molecular structure of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 can be described as follows:
The molecular formula can be represented as C₁₈H₃₅F₃N₃O₁₄, indicating the presence of multiple functional groups that facilitate its use in bioconjugation.
Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 participates in various chemical reactions:
The reactivity of the TFP group makes it particularly useful for selective coupling reactions under mild conditions, allowing for the incorporation of various biomolecules.
The mechanism of action primarily involves:
Kinetic studies may provide insights into the rates of hydrolysis and conjugation under different pH and temperature conditions.
Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 finds diverse applications in scientific research and industry:
Heterobifunctional linkers are engineered to perform three critical functions in Antibody-Drug Conjugate design: (1) stable attachment to the antibody backbone, (2) controlled payload release at the target site, and (3) modulation of conjugate hydrophilicity. These linkers incorporate distinct reactive groups at each terminus—typically a thiol-reactive maleimide for cysteine conjugation and an activated ester for payload coupling. The intermediary spacer governs solubility, steric effects, and proteolytic resistance.
Mal-Polyethylene Glycol-Glutamic Acid-Tetrafluorophenyl Ester-Amino-Monomethoxy-Polyethylene Glycol24 exemplifies this design philosophy. Its maleimide group (Mal) enables thiol-specific conjugation to antibodies at engineered cysteine residues or interchain disulfide bonds. The tetrafluorophenyl ester (TFP ester) activates the glutamic acid side chain for nucleophilic substitution by amine-containing payloads, forming stable amide bonds. This dual-reactivity architecture ensures directional conjugation while preventing self-polymerization. The polyethylene glycol chains create a hydrophilic microenvironment that minimizes aggregation and shields the payload from premature degradation or non-specific interactions during systemic circulation [2] [4] [9].
Traditional polymeric polyethylene glycol linkers exhibit polydisperse molecular weight distributions, resulting in batch-to-batch variability that complicates pharmacokinetic profiling and regulatory approval. Discrete polyethylene glycol (dPolyethylene Glycol®) technology overcomes this limitation through monodisperse, single-molecular-weight polyethylene glycol spacers with defined atom counts. This precision engineering enables reproducible bioconjugation with homogeneous drug-to-antibody ratios [9].
Table 1: Comparative Analysis of Polyethylene Glycol Architectures in Bioconjugation
| Property | Traditional Polymeric Polyethylene Glycol | Discrete Polyethylene Glycol® (dPolyethylene Glycol®) |
|---|---|---|
| Molecular Weight Distribution | Polydisperse (broad range) | Monodisperse (single molecular weight) |
| Batch Consistency | Variable | High reproducibility |
| Spacer Length Precision | ± 5-10 ethylene oxide units | Exact atom count (e.g., 114 atoms, 114.1 Å in Mal-Polyethylene Glycol-Glutamic Acid-Tetrafluorophenyl Ester-Amino-Monopolyethylene Glycol24) |
| Impact on Hydrophilicity | Moderate | Enhanced solubility via precise hydration shell formation |
| Regulatory Characterization | Challenging | Simplified |
Mal-Polyethylene Glycol-Glutamic Acid-Tetrafluorophenyl Ester-Amino-Monopolyethylene Glycol24 incorporates dPolyethylene Glycol®24 (24 ethylene oxide units) as a terminal spacer, creating an extended hydrophilic domain that shields hydrophobic payloads from aqueous environments. The dPolyethylene Glycol®4 spacers adjacent to the glutamic acid branch points provide structural flexibility without compromising stability. This architecture significantly reduces aggregation compared to non-polyethylene glycolylated linkers, enabling higher drug-to-antibody ratio conjugates while maintaining favorable pharmacokinetics [4] [9].
The Sidewinder™ platform (Quanta BioDesign/Vector Laboratories) revolutionizes Antibody-Drug Conjugate design by positioning payloads proximal to the antibody surface rather than at the linker terminus. This configuration leverages dPolyethylene Glycol® spacers as "hydrophilic cloaks" that mask payload hydrophobicity while permitting efficient intracellular release. Mal-Polyethylene Glycol-Glutamic Acid-Tetrafluorophenyl Ester-Amino-Monopolyethylene Glycol24 exemplifies this architecture through three integrated domains:
Table 2: Physicochemical Properties of Mal-Polyethylene Glycol-Glutamic Acid-Tetrafluorophenyl Ester-Amino-Monopolyethylene Glycol24
| Parameter | Specification | Functional Significance |
|---|---|---|
| Molecular Formula | C₇₈H₁₃₄F₄N₄O₃₅ | Defined atomic composition for batch reproducibility |
| Molecular Weight | 1763.90 g/mol | Precise mass for quality control |
| Purity | >90% (High-Performance Liquid Chromatography) | Minimizes unconjugated species in final Antibody-Drug Conjugate |
| Reactivity | Heterobifunctional (Maleimide/Tetrafluorophenyl Ester) | Orthogonal conjugation chemistry |
| Architecture | Y-shaped | Enables dual-payload attachment |
| Solubility | Soluble in acetonitrile, methanol, methylene chloride | Compatibility with organic payload conjugation |
| Storage Conditions | -20°C under inert atmosphere | Prevents hydrolysis of tetrafluorophenyl ester moiety |
The "sidewinding" configuration enhances cytotoxic efficacy through optimized steric positioning. Published studies demonstrate that placing hydrophobic payloads near the antibody surface with dPolyethylene Glycol® shielding improves target cell internalization and intracellular trafficking compared to terminal payload display. This platform supports drug-to-antibody ratios up to 8 while maintaining >95% monomericity by size exclusion chromatography—a critical advantage over conventional polyethylene glycol linkers [9].
The intellectual property landscape underscores its commercial significance: Sidewinder™ molecules are protected under United States Patents 7,888,536 and 8,637,711 and European Patents 1,594,440 and 2,750,681 [4] [9]. Current applications extend beyond Antibody-Drug Conjugates to include proteolysis-targeting chimeras, where Mal-Polyethylene Glycol-Glutamic Acid-Tetrafluorophenyl Ester-Amino-Monopolyethylene Glycol24 serves as a heterobifunctional linker for ternary complex formation [7]. As modular bioconjugation evolves, this compound exemplifies the convergence of precision chemistry and targeted therapeutic design.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8